1,6-Dimethyl-5-nitropyridin-2(1H)-one 1,6-Dimethyl-5-nitropyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 909572-70-9
VCID: VC3002037
InChI: InChI=1S/C7H8N2O3/c1-5-6(9(11)12)3-4-7(10)8(5)2/h3-4H,1-2H3
SMILES: CC1=C(C=CC(=O)N1C)[N+](=O)[O-]
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol

1,6-Dimethyl-5-nitropyridin-2(1H)-one

CAS No.: 909572-70-9

Cat. No.: VC3002037

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

1,6-Dimethyl-5-nitropyridin-2(1H)-one - 909572-70-9

Specification

CAS No. 909572-70-9
Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
IUPAC Name 1,6-dimethyl-5-nitropyridin-2-one
Standard InChI InChI=1S/C7H8N2O3/c1-5-6(9(11)12)3-4-7(10)8(5)2/h3-4H,1-2H3
Standard InChI Key FAQUMHSTXDBJPQ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=O)N1C)[N+](=O)[O-]
Canonical SMILES CC1=C(C=CC(=O)N1C)[N+](=O)[O-]

Introduction

Chemical Identity and Basic Properties

1,6-Dimethyl-5-nitropyridin-2(1H)-one belongs to the class of pyridine derivatives, specifically pyridin-2-ones, which are characterized by a six-membered heterocyclic ring containing one nitrogen atom and a carbonyl group at the 2-position. The compound features distinct structural elements: a nitro group at position 5, and methyl substituents at positions 1 and 6, which significantly influence its chemical behavior and potential applications .

The basic chemical properties of this compound are summarized in Table 1, providing essential information for researchers interested in working with this molecule.

Table 1: Fundamental Properties of 1,6-Dimethyl-5-nitropyridin-2(1H)-one

PropertyValue
CAS Number909572-70-9
Molecular FormulaC₇H₈N₂O₃
Molecular Weight168.15 g/mol
Creation Date in Database2012-11-30
Last Modification Date2025-04-05

The compound is formally recognized in chemical databases with the PubChem Compound ID (CID) 68707959, indicating its established presence in chemical compound repositories .

Structural Characteristics and Identification

Molecular Structure

1,6-Dimethyl-5-nitropyridin-2(1H)-one possesses a pyridine ring with several key functional groups. The carbonyl group at the 2-position creates a lactam structure (pyridin-2-one), while the nitro group at position 5 introduces electronic effects that influence the compound's reactivity. The methyl groups at positions 1 and 6 provide additional steric and electronic properties that affect the molecule's behavior in various chemical environments .

Chemical Identifiers

For research and database purposes, 1,6-Dimethyl-5-nitropyridin-2(1H)-one can be identified through various systematic nomenclature systems, as presented in Table 2.

Table 2: Chemical Identifiers for 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Identifier TypeValue
IUPAC Name1,6-dimethyl-5-nitropyridin-2-one
InChIInChI=1S/C7H8N2O3/c1-5-6(9(11)12)3-4-7(10)8(5)2/h3-4H,1-2H3
InChIKeyFAQUMHSTXDBJPQ-UHFFFAOYSA-N
SMILESCC1=C(C=CC(=O)N1C)N+[O-]

Synthesis Approaches

Related Synthetic Pathways

Other related compounds such as 6-methyl-3-nitropyridin-2-one and 6-methyl-5-nitropyridin-2-one have been prepared through diazotation of appropriately substituted 2-amino-picolines, with yields of 32% and 25% respectively .

Table 3: Comparative Synthesis Approaches for Related Nitropyridin-2-ones

CompoundSynthetic ApproachReported YieldChallenges
6-methyl-3-nitropyridin-2-oneDiazotation of 2-amino-3-nitro-6-picoline32%Moderate yield
6-methyl-5-nitropyridin-2-oneDiazotation of 2-amino-5-nitro-6-picoline25%"High solubility in acetone for recrystallization"
4,6-dimethyl-3-nitropyridin-2-oneCyclization of acetylacetone with nitroacetamide37%Hazardous intermediates (nitroacetamide "capable to self-ignition upon contact with air")
4,6-dimethyl-5-nitropyridin-2-oneTwo-step process: nitration of Guaresci pyridine and hydrolysis19%Solubility issues during purification

These synthetic challenges highlight important considerations for researchers attempting to synthesize 1,6-Dimethyl-5-nitropyridin-2(1H)-one, particularly regarding purification strategies and potential safety concerns with reactive intermediates .

Chemical Reactivity

Reactive Sites and Properties

The reactivity of 1,6-Dimethyl-5-nitropyridin-2(1H)-one is governed by several structural features:

  • The electron-withdrawing nitro group at position 5 influences the electronic distribution in the pyridine ring, potentially activating certain positions toward nucleophilic attack.

  • The lactam structure (pyridin-2-one) presents multiple reactive sites, including the carbonyl oxygen and the nitrogen.

  • The N-methyl group at position 1 blocks reactions at the nitrogen center that would otherwise be possible in non-methylated pyridin-2-ones.

  • The methyl group at position 6 provides a site for potential functionalization through various C-H activation strategies.

Spectroscopic Characterization

Other Spectroscopic Methods

Other valuable spectroscopic techniques for characterizing 1,6-Dimethyl-5-nitropyridin-2(1H)-one include:

  • Infrared (IR) Spectroscopy: Expected to show characteristic bands for:

    • C=O stretching (approximately 1650-1700 cm⁻¹)

    • NO₂ stretching (approximately 1520-1550 cm⁻¹ and 1340-1380 cm⁻¹)

    • C-H stretching for methyl groups (approximately 2900-3000 cm⁻¹)

  • Mass Spectrometry: Provides molecular weight confirmation and characteristic fragmentation patterns that can help identify the compound's structural features.

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